molecular formula C14H8N2O8S2 B14443009 2,2'-Disulfanediylbis(3-nitrobenzoic acid) CAS No. 75366-64-2

2,2'-Disulfanediylbis(3-nitrobenzoic acid)

Cat. No.: B14443009
CAS No.: 75366-64-2
M. Wt: 396.4 g/mol
InChI Key: RZNYLDPBODKAKS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Disulfanediylbis(3-nitrobenzoic acid) involves several steps:

Industrial Production Methods

The industrial production of 2,2’-Disulfanediylbis(3-nitrobenzoic acid) follows similar synthetic routes but is optimized for large-scale production. The process involves controlled reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,2’-Disulfanediylbis(3-nitrobenzoic acid) undergoes several types of chemical reactions:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2,2’-Disulfanediylbis(3-nitrobenzoic acid) involves the cleavage of the disulfide bond by thiol groups. This reaction releases 2-nitro-5-thiobenzoate, which ionizes to form the TNB dianion in water at neutral and alkaline pH. The TNB dianion has a yellow color, which can be quantified using a spectrophotometer .

Properties

CAS No.

75366-64-2

Molecular Formula

C14H8N2O8S2

Molecular Weight

396.4 g/mol

IUPAC Name

2-[(2-carboxy-6-nitrophenyl)disulfanyl]-3-nitrobenzoic acid

InChI

InChI=1S/C14H8N2O8S2/c17-13(18)7-3-1-5-9(15(21)22)11(7)25-26-12-8(14(19)20)4-2-6-10(12)16(23)24/h1-6H,(H,17,18)(H,19,20)

InChI Key

RZNYLDPBODKAKS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)[N+](=O)[O-])SSC2=C(C=CC=C2[N+](=O)[O-])C(=O)O)C(=O)O

Origin of Product

United States

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